A Technical Guide to the Rotational Constants of 2-Butene-1,1,1-d3 Isomers
A Technical Guide to the Rotational Constants of 2-Butene-1,1,1-d3 Isomers
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the precise molecular structure and dynamics of deuterated isotopologues. Here, we focus on the rotational constants of the cis and trans isomers of 2-butene-1,1,1-d3, which are fundamental parameters for understanding their three-dimensional structure and internal motions. This guide will delve into the theoretical underpinnings, experimental methodologies, and the specific findings related to these molecules.
Introduction: The Significance of Rotational Constants
Rotational spectroscopy is a high-resolution technique used to determine the moments of inertia and, consequently, the precise geometric structure of molecules in the gas phase. By measuring the frequencies of transitions between quantized rotational energy levels, we can extract the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic).
For asymmetric top molecules, where Ia ≠ Ib ≠ Ic, the rotational spectrum is complex, but it provides a wealth of information about the molecule's three-dimensional arrangement.[1][2] The isomers of 2-butene (CH3CH=CHCH3) are classic examples of asymmetric tops.[1] The substitution of three hydrogen atoms with deuterium on one of the methyl groups (to form 2-butene-1,1,1-d3) subtly alters the mass distribution and, therefore, the moments of inertia and rotational constants. The precise measurement of these changes provides invaluable data for refining the molecular structure, including bond lengths and angles, and for understanding the dynamics of internal rotation of the methyl groups.[3]
Theoretical Framework: From Spectra to Structure
The rotational energy levels of a rigid asymmetric top molecule are not expressible in a simple closed form, unlike linear or symmetric top molecules.[1] They are obtained by the diagonalization of a rotational Hamiltonian matrix for each value of the total angular momentum quantum number, J.[1] The complexity of the spectrum is further increased by centrifugal distortion, which accounts for the slight stretching of the molecule as it rotates at higher speeds.[4]
The effective rotational Hamiltonian for an asymmetric top molecule is often expressed using Watson's A-reduction in the Ir representation:
H = A'Pa2 + B'Pb2 + C'Pc2 - ΔJP4 - ΔJKP2Pa2 - ΔKPa4 - δJP2(Pb2 - Pc2) - δK[Pa2(Pb2 - Pc2) + (Pb2 - Pc2)Pa2]
Where:
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A', B', C' are the effective rotational constants.
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Pa, Pb, Pc are the components of the angular momentum operator along the principal axes.
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ΔJ, ΔJK, ΔK, δJ, δK are the quartic centrifugal distortion constants.
By fitting the observed microwave transition frequencies to the eigenvalues of this Hamiltonian, a precise set of rotational and centrifugal distortion constants can be determined.
Experimental Determination: Microwave Spectroscopy
The primary experimental technique for determining the rotational constants of small molecules with high precision is microwave spectroscopy. A typical experimental workflow is outlined below:
Protocol Steps:
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Synthesis and Purification: The 2-butene-1,1,1-d3 isomers are synthesized, and the cis and trans isomers are separated, typically by gas chromatography.
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Microwave Spectroscopy: The gaseous sample is introduced into the waveguide of a microwave spectrometer. The spectrometer, often employing Stark modulation for enhanced sensitivity, is swept over a range of microwave frequencies.
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Spectral Measurement: Absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected and recorded.
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Spectral Assignment: The observed transition frequencies are assigned to specific quantum number changes (ΔJ, ΔKa, ΔKc) based on their patterns and Stark effects.
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Data Fitting: The assigned transition frequencies are then used in a least-squares fitting procedure to an effective rotational Hamiltonian.
-
Constant Determination: This fitting process yields a highly precise set of rotational constants (A, B, C) and, if sufficient data is available, centrifugal distortion constants.
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Structure Analysis: By analyzing the rotational constants of multiple isotopologues (including the parent and deuterated species), a detailed molecular structure (rs, or substitution structure) can be determined using Kraitchman's equations.
Rotational Constants of 2-Butene-1,1,1-d3 Isomers
The microwave spectra of cis-2-butene and its deuterated species have been extensively studied.[2][5] These studies have provided the crucial data for a detailed understanding of its structure and the internal rotation of its methyl groups.
cis-2-Butene-1,1,1-d3
The microwave spectrum of cis-2-butene-1,1,1-d3 has been analyzed to determine its rotational and centrifugal distortion constants. The authoritative work in this area was performed by Kondo, Sakurai, Hirota, and Morino.[2]
| Parameter | Value (MHz) |
| Rotational Constants | |
| A | Value from reference[2] |
| B | Value from reference[2] |
| C | Value from reference[2] |
| Centrifugal Distortion Constants | |
| ΔJ | Value from reference[2] |
| ΔJK | Value from from reference[2] |
| ... | Additional constants as reported |
Note: The precise experimental values are detailed in the primary literature.[2]
trans-2-Butene-1,1,1-d3
Similarly, the microwave spectrum of trans-2-butene has been investigated, providing insights into its more symmetric structure. The analysis of the deuterated species is critical for a complete structural determination.
| Parameter | Value (MHz) |
| Rotational Constants | |
| A | Value from reference |
| B | Value from reference |
| C | Value from reference |
| Centrifugal Distortion Constants | |
| ΔJ | Value from reference |
| ΔJK | Value from reference |
| ... | Additional constants as reported |
Note: The precise experimental values for the deuterated trans isomer would be found in dedicated spectroscopic studies, likely by the same or associated research groups that studied the cis isomer.
Interpretation and Structural Implications
The determination of the rotational constants for the normal and deuterated species of 2-butene allows for a detailed analysis of the molecular geometry.
The substitution of hydrogen with deuterium at a specific location allows for the determination of the coordinates of that atom within the principal axis system of the molecule. By analyzing the rotational constants of the parent molecule and the singly deuterated species, the substitution coordinates (rs) of the hydrogen atoms can be calculated. With multiple deuterated species, a complete and highly accurate molecular structure can be built.
The data from these studies confirm the planarity of the carbon skeleton in trans-2-butene and reveal slight out-of-plane distortions and tilting of the methyl groups in cis-2-butene to relieve steric strain.[6] The analysis of the rotational spectra also provides information on the barrier to internal rotation of the methyl groups, which is found to be significantly lower in the cis isomer due to steric hindrance.[6]
Conclusion
The rotational constants of cis- and trans-2-butene-1,1,1-d3 are key parameters that provide a deep and quantitative understanding of their molecular structures and dynamics. Determined through high-resolution microwave spectroscopy, these constants, when combined with data from other isotopologues, allow for the precise determination of bond lengths, bond angles, and the barriers to internal rotation. This detailed structural information is fundamental in various fields, from theoretical chemistry to the rational design of molecules with specific properties. For the definitive experimental values of the rotational constants, the reader is directed to the primary literature cited herein.
References
- Gordy, W., & Cook, R. L. (1984). Microwave Molecular Spectra. John Wiley & Sons.
-
Kondo, S., Sakurai, Y., Hirota, E., & Morino, Y. (1970). Microwave spectrum and internal rotation of cis-2-butene. Journal of Molecular Spectroscopy, 34(2), 231-244. [Link]
- Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons.
- Kroto, H. W. (1992). Molecular Rotation Spectra.
-
Kondo, S., Sakurai, Y., Hirota, E., & Morino, Y. (1970). Microwave spectrum and internal rotation of cis-2-butene. Journal of Molecular Spectroscopy, 34(2), 231-244. [Link]
-
Almenningen, A., Anfinnsen, I. M., & Haaland, A. (1970). Electron Diffraction Studies of cis- and trans-2-Butene. Acta Chemica Scandinavica, 24, 43-52. [Link]
- Townes, C. H., & Schawlow, A. L. (1975). Microwave Spectroscopy.
-
Pople, J. A. (1999). Nobel Lecture: Quantum chemical models. Reviews of Modern Physics, 71(5), 1267. [Link]
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- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. researchgate.net [researchgate.net]
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- 6. The barrier to the methyl rotation in Cis-2-butene and its isomerization energy to Trans-2-butene, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
